molecular formula C7H5NO B1357203 Phenyl-d5 isocyanate CAS No. 83286-56-0

Phenyl-d5 isocyanate

Cat. No. B1357203
CAS RN: 83286-56-0
M. Wt: 124.15 g/mol
InChI Key: DGTNSSLYPYDJGL-RALIUCGRSA-N
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Description

Phenyl-d5 isocyanate is a compound with a phenyl ring attached to the isocyanate functional group . It reacts with ethyl alcohol to yield ethyl α,γ-diphenylallophanate and trace of phenyl isocyanate dimer . It can undergo addition reaction with primary nitroparaffins in the presence of a tertiary alkyl amine catalyst to form sym-disubstituted urea and furoxane .

Scientific Research Applications

Surface Chemistry Studies

Phenyl-d5 isocyanate has been investigated for its reactivity on surfaces like the Ge(100)-2 × 1 surface. A study by Wong, Tanskanen, and Bent (2013) found that phenyl isocyanate (PIC), following adsorption at this surface, initially undergoes a [2 + 2] cycloaddition across the C═N bond of the isocyanate. Over time, it converts to phenylnitrene (C6H5N), which is covalently bonded to the surface. This behavior was further validated using experiments with phenyl-d5 isocyanate (Wong, Tanskanen, & Bent, 2013).

Proteomics and Quantitative Analysis

Phenyl-d5 isocyanate plays a role in proteomics, especially in the quantification of modified proteins. Mason and Liebler (2003) described the use of d0- and d5-phenyl isocyanate as N-terminal reactive tags for peptides in proteolytic digests. Their study showed that this method enables quantitation across a wide dynamic range, making it valuable for examining protein modifications (Mason & Liebler, 2003).

Reactivity with Biological Molecules

A study by Johansson Mali'n, Lindberg, and Åstot (2014) explored the in vitro reactions of glutathione with phenyl isocyanate. They identified three adducts and suggested that phenyl isocyanate can react with free cysteines and the α-amino group, providing insights into its potential reactivity in biological systems (Johansson Mali'n, Lindberg, & Åstot, 2014).

Polymer and Material Science

Phenyl-d5 isocyanate finds applications in polymer science as well. Dabi and Zilkha (1980) studied the effect of polar aprotic solvents on the trimerization of phenyl isocyanate by organometallic catalysts. Their research highlighted how solvents like DMSO and DMF can greatly enhance the rate of reaction, contributing to our understanding of polymerization processes (Dabi & Zilkha, 1980).

Synthetic Organic ChemistryIn synthetic organic chemistry, phenyl-d5 isocyanate is used for various synthesis processes. For instance, Hernandez and Hoberg (198

  • demonstrated that phenyl isocyanate reacts with 1,5-hexadiene in a nickel(0) system, forming azanickela-five ring complexes. This reaction leads to carbocyclic amides via intramolecular cyclisation, showcasing its utility in complex organic synthesis (Hernandez & Hoberg, 1987).

Analytical Chemistry

Phenyl-d5 isocyanate is also significant in analytical chemistry. Curran and Collier (1985) developed a flow-injection system for determining isocyanate moieties, using infrared detection. This method, which targets phenyl isocyanate, provides a valuable tool for analyzing organic functional groups (Curran & Collier, 1985).

Advanced Material Applications

In the field of advanced materials, Zhang (2006) explored the use of aromatic isocyanates like phenyl isocyanate in Li-ion batteries. Their study found that isocyanates can reduce initial irreversible capacities in batteries, indicating a potential application in improving battery performance (Zhang, 2006).

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTNSSLYPYDJGL-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=C=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584063
Record name 1-Isocyanato(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl-d5 isocyanate

CAS RN

83286-56-0
Record name 1-Isocyanato(~2~H_5_)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID10584063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83286-56-0
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Synthesis routes and methods I

Procedure details

A 500-mL, three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen-inlet bubbler was charged with [(2,4-dichloropyrimidin-5-yl)methyl](4-methoxyphenyl)amine (59.6 g, 209.7 mmol) (from Example 1d supra) and tert-butyl methyl ether (300 mL) (Aldrich). After heating to 55° C. to give a clear solution, phenyl isocyanate (27.48 g, 230.7 mmol) (Aldrich) was added and the mixture was heated to reflux for 10 hours. TLC analysis indicated essentially complete reaction. After cooling to room temperature, the resulting solid was collected by filtration, washed with tert-butyl methyl ether (100 mL), and dried by suction to give N-[(2,4-dichloropyrimidin-5-yl)methyl]-N-(4-methoxyphenyl)(phenylamino) carboxamide as white crystals; 98.46% pure by HPLC analysis. (Yield 78.8 g, 91.3%).
Name
[(2,4-dichloropyrimidin-5-yl)methyl](4-methoxyphenyl)amine
Quantity
59.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 1000 ml high-pressure stirred autoclave 15.5 g of aniline, 7.6 g of the [Co-tBu-Salen]/Silica catalyst of Example 2, 1.78 g of NaI and 488 g of 2,2,2-trifluoroethanol (TFE) are charged. The autoclave is pressurized with carbon monoxide and oxygen in a volumetric ratio of 19/1. The temperature is increased to 120° C. and the total pressure is maintained constant at 40 bars. The reaction is maintained under constant vigorous stirring for three hours. After 3 hours the reactor is cooled to room temperature, depressurized and 97.8 g of 1,2-dichlorobenzene (DCB) is charged in the reactor. The temperature is increased to 180° C. under atmospheric pressure. The vapors of TFE are separated, condensed, and reused in the following example. In the bottom of the reactor a mixture of DCB and phenylisocyanate is obtained. From this mixture pheylisocyanate is recovered by distillation with 99% w/w purity.
Quantity
15.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Co tBu Salen
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0 (± 1) mol
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1.78 g
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488 g
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97.8 g
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Synthesis routes and methods III

Procedure details

In the present invention, benzene is oxidized in acetonitrile to form a radical cation. The isocyanate anion (solubilized by the 18-crown-6 polyether) then attacks the activated ring to give a phenyl isocyanate radical which then loses a proton to give phenyl isocyanate. The 18-crown-6 acts as a solid to liquid phase transfer catalyst bringing the insoluble KOCN into the acetonitrile solution. A schematic is shown below.
Quantity
0 (± 1) mol
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[Compound]
Name
18-crown-6 polyether
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
solvent
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Synthesis routes and methods IV

Procedure details

A solution of 1.00 g phenylisocyanate in 50 ml dry toluene was prepared. Several dilutions of the stock isocyanate solution were made and an infrared absorbance versus concentration curve was obtained using the IR absorbance at 2265 cm-1 divided by the IR cell path length (in cm). The slope of this line gave a concentration factor of 0.118 mmole isocyanate/absorbance unit cm-1.
Quantity
50 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

The process of claim 18 in which the nitrobenzene is converted to an aniline compound and then reacted with phosgene to form a phenyl isocyanate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl-d5 isocyanate
Reactant of Route 2
Phenyl-d5 isocyanate
Reactant of Route 3
Phenyl-d5 isocyanate
Reactant of Route 4
Reactant of Route 4
Phenyl-d5 isocyanate
Reactant of Route 5
Phenyl-d5 isocyanate
Reactant of Route 6
Reactant of Route 6
Phenyl-d5 isocyanate

Citations

For This Compound
1
Citations
B Xiang, S Macisaac, K Lardizabal… - … Communications in Mass …, 2010 - Wiley Online Library
A new method for the determination of N‐ and C‐termini of a protein isolated in a polyacrylamide gel is introduced. In‐gel partial protein hydrolysis by hydrochloric acid is used to …

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